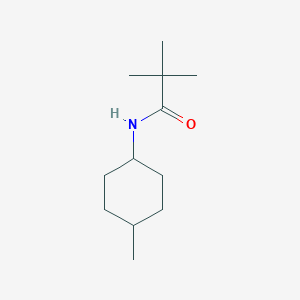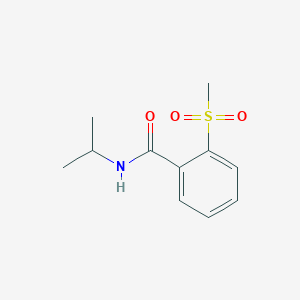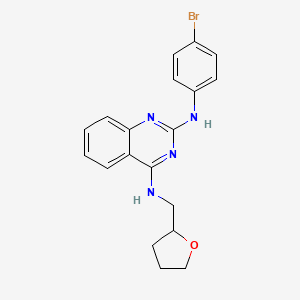
2,2-dimethyl-N-(4-methylcyclohexyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dimethyl-N-(4-methylcyclohexyl)propanamide, also known as DMMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMMP is a colorless liquid that is soluble in organic solvents and has a melting point of -38°C. It is widely used in various research applications, including as a precursor for the synthesis of other chemical compounds and as a reagent in biochemical assays.
作用機序
The mechanism of action of 2,2-dimethyl-N-(4-methylcyclohexyl)propanamide is not fully understood, but it is believed to act as a cholinesterase inhibitor. 2,2-dimethyl-N-(4-methylcyclohexyl)propanamide binds to the active site of cholinesterase enzymes, preventing the breakdown of the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which can cause overstimulation of the nervous system.
Biochemical and Physiological Effects:
2,2-dimethyl-N-(4-methylcyclohexyl)propanamide has been shown to have significant effects on the nervous system, including the inhibition of cholinesterase enzymes and the overstimulation of acetylcholine receptors. This can lead to symptoms such as muscle weakness, tremors, and convulsions. 2,2-dimethyl-N-(4-methylcyclohexyl)propanamide has also been shown to have toxic effects on the liver and kidneys, leading to organ damage and dysfunction.
実験室実験の利点と制限
One of the main advantages of using 2,2-dimethyl-N-(4-methylcyclohexyl)propanamide in lab experiments is its high reactivity and specificity. 2,2-dimethyl-N-(4-methylcyclohexyl)propanamide can be used to selectively target cholinesterase enzymes and other biomolecules, allowing for precise control of biochemical reactions. However, the toxic effects of 2,2-dimethyl-N-(4-methylcyclohexyl)propanamide can also be a limitation, as high concentrations or prolonged exposure can lead to cell damage and death.
将来の方向性
There are numerous future directions for research on 2,2-dimethyl-N-(4-methylcyclohexyl)propanamide, including the development of new synthetic methods and the study of its effects on various biological systems. 2,2-dimethyl-N-(4-methylcyclohexyl)propanamide has potential applications in the development of new drugs and therapies for various diseases, including Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action of 2,2-dimethyl-N-(4-methylcyclohexyl)propanamide and its potential as a therapeutic agent.
合成法
The synthesis of 2,2-dimethyl-N-(4-methylcyclohexyl)propanamide involves the reaction of 4-methylcyclohexanone with tert-butylamine and formaldehyde. This reaction leads to the formation of the intermediate compound, which is then treated with hydrochloric acid to yield 2,2-dimethyl-N-(4-methylcyclohexyl)propanamide. The synthesis of 2,2-dimethyl-N-(4-methylcyclohexyl)propanamide is a complex process that requires careful control of reaction conditions to achieve high yields and purity.
科学的研究の応用
2,2-dimethyl-N-(4-methylcyclohexyl)propanamide has numerous applications in scientific research, including as a precursor for the synthesis of various chemical compounds such as pharmaceuticals, agrochemicals, and specialty chemicals. It is also used as a reagent in biochemical assays to study the properties and functions of enzymes and other biomolecules.
特性
IUPAC Name |
2,2-dimethyl-N-(4-methylcyclohexyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-9-5-7-10(8-6-9)13-11(14)12(2,3)4/h9-10H,5-8H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILDBYKAWUATGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-(4-methylcyclohexyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[(5-chlorothiophen-2-yl)methyl]-2-iodo-N-methylbenzamide](/img/structure/B7500071.png)


![3-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7500090.png)



![2-[3-(Hydroxymethyl)-1-adamantyl]ethanol](/img/structure/B7500102.png)